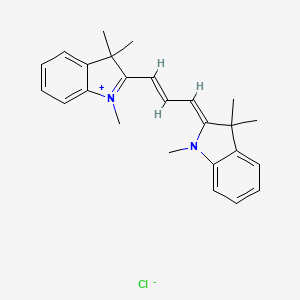

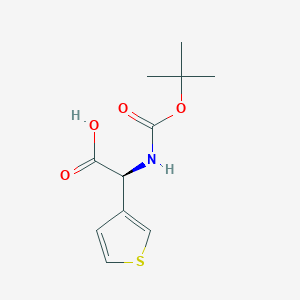

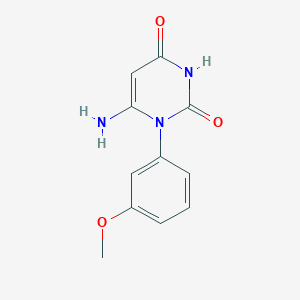

![molecular formula C10H8N2OS B1277693 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile CAS No. 863763-95-5](/img/structure/B1277693.png)

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Overview

Description

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

- Mannich Reaction in Heterocyclic Synthesis : This compound can be synthesized through the Mannich reaction. Dotsenko and Krivokolysko (2013) demonstrated the formation of thiazolo[3,2-a]pyridines, including variants of this compound, by treating N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with isobutyraldehyde and primary aromatic amines (Dotsenko & Krivokolysko, 2013).

Optical and Spectroscopic Analysis

- Fluorescence Quantum Yield : Shi et al. (2016) identified that compounds including 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid, which is structurally similar to the compound , are significant in understanding the fluorescence origins of carbon dots with high fluorescence quantum yields (Shi et al., 2016).

Structural Features

- X-ray and Spectroscopic Analysis : Cetina et al. (2010) conducted a study on pyridine derivatives, including a focus on structural features through IR and electronic spectroscopy. This research helps in understanding the molecular structure and optical properties of related compounds (Cetina et al., 2010).

Applications in Multicomponent Reactions

- Annulation via Multicomponent Reactions : Altug and Caner (2013) explored the efficient synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing the versatility of these compounds in multicomponent condensation reactions (Altug & Caner, 2013).

Spectral Characterization and Applications

- Photosensitivity Studies : Roushdy et al. (2019) focused on the spectral characterization and photosensitivity studies of related compounds, highlighting their potential in optoelectronic devices (Roushdy et al., 2019).

Mechanism of Action

- Unfortunately, due to the lack of extensive research, the primary targets of 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile remain unknown .

- However, thiazole derivatives often impact diverse pathways, including inflammation, cell proliferation, and metabolism .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Biochemical Analysis

Biochemical Properties

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The compound’s interaction with acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and potential neurotoxic effects. Additionally, this compound has shown interactions with other biomolecules, including DNA gyrases, which are essential for DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to specific DNA sequences, thereby regulating the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine . Additionally, it can interact with DNA gyrases, leading to the inhibition of DNA replication and transcription . These interactions result in significant changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity. Exceeding this threshold can lead to severe adverse effects, including neurotoxicity and hepatotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolic pathways can influence the compound’s biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular function and gene expression.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name |

3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-6-3-9(13)12-7(2)5-14-10(12)8(6)4-11/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLHSTADBBGTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185441 | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863763-95-5 | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863763-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

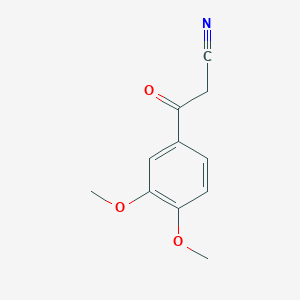

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)